molecular formula C15H12N2O B6500177 8-[(pyridin-3-yl)methoxy]quinoline CAS No. 2640977-18-8

8-[(pyridin-3-yl)methoxy]quinoline

Cat. No.: B6500177
CAS No.: 2640977-18-8
M. Wt: 236.27 g/mol
InChI Key: AFGVXOCCXHIZAN-UHFFFAOYSA-N
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Description

8-[(pyridin-3-yl)methoxy]quinoline is a heterocyclic aromatic compound that combines a quinoline core with a pyridine moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(pyridin-3-yl)methoxy]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-[(pyridin-3-yl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine compounds.

Scientific Research Applications

8-[(pyridin-3-yl)methoxy]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(pyridin-3-yl)methoxy]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(pyridin-3-yl)methoxy]quinoline is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(pyridin-3-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGVXOCCXHIZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=CN=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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